3-(4-Propylphenyl)oxolan-3-ol
Description
3-(4-Propylphenyl)oxolan-3-ol is a substituted tetrahydrofuran derivative featuring a hydroxyl group and a 4-propylphenyl substituent at the 3-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol.
Properties
IUPAC Name |
3-(4-propylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-11-4-6-12(7-5-11)13(14)8-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLHYKEULPVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Propylphenyl)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzaldehyde and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Procedure: The 4-propylbenzaldehyde reacts with ethylene oxide to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactants and catalysts.
Optimized Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Propylphenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated oxolane derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(4-Propylphenyl)oxolan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Propylphenyl)oxolan-3-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence :
- The 4-propyl group in this compound contributes to increased lipophilicity (logP ~2.8 estimated), enhancing membrane permeability compared to polar substituents like hydroxyl or chloro .
- Electron-withdrawing groups (e.g., 4-Cl ) increase the acidity of the hydroxyl group (pKa ~9–10), whereas alkyl chains (e.g., 4-propyl ) exhibit electron-donating effects, reducing acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
